molecular formula C10H8N8O B14591406 4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 61145-28-6

4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14591406
CAS No.: 61145-28-6
M. Wt: 256.22 g/mol
InChI Key: QDLFPYHRWDRMID-UHFFFAOYSA-N
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Description

4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound known for its unique structure and reactivity It belongs to the class of pyrazolones, which are characterized by a pyrazole ring fused with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the azidation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. The reaction is carried out under controlled conditions using sodium azide as the azidating agent. The process requires careful handling due to the explosive nature of azides .

Industrial Production Methods

Industrial production of this compound is not widely documented, but it generally follows similar synthetic routes as laboratory methods, with additional safety measures and scaling-up techniques to ensure consistent yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets through its azido groups. These groups can undergo click chemistry reactions, forming stable triazole rings that can interact with various biological targets. The pathways involved include covalent bonding with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • Norphenazone
  • Edaravone
  • 2-Pyrazolin-5-one, 3-methyl-1-phenyl-
  • 1-Phenyl-3-methylpyrazolone
  • 3-Methyl-1-phenyl-2-pyrazolin-5-one

Uniqueness

4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its azido functional groups, which impart distinct reactivity and potential for diverse applications. Unlike its analogs, this compound can participate in azide-alkyne cycloaddition reactions, making it valuable in click chemistry and material science .

Properties

CAS No.

61145-28-6

Molecular Formula

C10H8N8O

Molecular Weight

256.22 g/mol

IUPAC Name

4,4-diazido-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C10H8N8O/c1-7-10(14-16-11,15-17-12)9(19)18(13-7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

QDLFPYHRWDRMID-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1(N=[N+]=[N-])N=[N+]=[N-])C2=CC=CC=C2

Origin of Product

United States

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